

digallic acid gyrase inhibition kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Digallic Acid

CAS No.: 536-08-3

Cat. No.: S526080

Get Quote

Core Scientific Findings & Data

This section summarizes the essential quantitative data on the inhibition of bacterial type II topoisomerases by **digallic acid** and related compounds.

Table 1: Inhibition Potency (IC50) of Gallate Derivatives [1]

Compound	DNA Gyrase IC50 (μM)	Topoisomerase IV IC50 (μM)
Digallic Acid	1.9 - 2	7.3 - 8
Dodecyl Gallate	13.77 - 15	36.9 - 50
Octyl Gallate	25.96 - 50	41.2 - 50
Biphenyl Gallate	18.8 - 20	23.6 - 25
Butyl Gallate	>100	>100
Gallic Acid	>500	>500
Novobiocin	0.45 - 0.5	4.3 - 10

Table 2: Key Inhibition Kinetics and Mechanism [1]

Parameter	Finding
Primary Target	ATP-binding site of the GyrB subunit.
Inhibition Mode	Competitive with ATP.
Inhibition Constant (K _i)	347 nM for digallic acid.
Key Structural Insight	Potency increases with the size of the hydrophobic group attached to the gallate moiety.

Essential Experimental Protocols

Here are detailed methodologies for the key assays used in the cited studies.

Gel-Based DNA Gyrase Supercoiling Inhibition Assay

This is a direct method to visually assess the inhibition of gyrase activity [1].

- **Principle:** Active DNA gyrase converts relaxed DNA into supercoiled DNA, which migrates faster through an agarose gel. An inhibitor prevents this conversion.
- **Materials:**
 - *E. coli* DNA gyrase holoenzyme.
 - Relaxed plasmid DNA (substrate).
 - Reaction buffer (typically containing ATP, Mg²⁺, KCl, Tris-HCl).
 - Test compounds dissolved in a suitable solvent (e.g., DMSO).
 - Agarose gel electrophoresis setup.
- **Procedure:**
 - Set up reaction mixtures containing buffer, relaxed plasmid DNA, and serially diluted concentrations of the test compound.
 - Initiate the reaction by adding DNA gyrase.
 - Incubate at 37°C for 30-60 minutes.
 - Stop the reaction by adding a termination buffer (e.g., containing SDS or EDTA).
 - Load the samples onto an agarose gel and run electrophoresis.
 - Stain the gel with ethidium bromide or a similar dye and visualize under UV light.

- **Expected Outcome:** In the negative control (no gyrase), you will see a single band for relaxed DNA. The positive control (gyrase, no inhibitor) will show a complete shift to the supercoiled DNA band. In the presence of an effective inhibitor, you will observe a dose-dependent reappearance of the relaxed DNA band. The IC50 is the concentration at which supercoiling is reduced by 50%.

Supercoiling-Dependent Fluorescence Quenching (SDFQ) Assay

This is a quantitative, high-throughput alternative to the gel-based assay [1].

- **Principle:** A fluorophore-labeled relaxed plasmid (pAB1_FL905) is used. When the plasmid is supercoiled by gyrase, the fluorescence is quenched. Inhibition of gyrase maintains high fluorescence.
- **Materials:**
 - Fluorescently-labeled relaxed plasmid (pAB1_FL905).
 - *E. coli* DNA gyrase.
 - Reaction buffer with ATP.
 - Plate reader capable of measuring fluorescence.
 - Test compounds.
- **Procedure:**
 - In a multi-well plate, mix the fluorescent plasmid with buffer and various concentrations of the test inhibitor.
 - Start the reaction by adding DNA gyrase.
 - Monitor the fluorescence intensity in real-time or measure it at the endpoint.
 - Plot fluorescence intensity versus inhibitor concentration to determine the IC50 value.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay directly measures compound binding to the GyrB subunit's ATPase domain [2].

- **Principle:** A fluorescent probe (e.g., Novo-TRX, a Texas Red-conjugated novobiocin) binds to the GyrB ATP site, resulting in high polarization. A competing test compound will displace the probe, decreasing the polarization signal.
- **Materials:**
 - Purified GyrB subunit.
 - Novo-TRX fluorescent probe.
 - Assay buffer.
 - Test compounds.
 - Fluorescence polarization plate reader.

- **Procedure:**

- Prepare a mixture of GyrB and the Novo-TRX probe in a buffer.
- Add increasing concentrations of the test compound to this mixture.
- Incubate to allow binding equilibrium.
- Measure the fluorescence polarization (mP units) for each well.
- Plot the mP values against the log of the compound concentration to generate a displacement curve and calculate the IC50.

Troubleshooting FAQs

Q1: My test compound shows no inhibition in the gel-based supercoiling assay. What could be wrong?

- **A:** First, verify your assay controls. Ensure the positive control (gyrase alone) shows complete supercoiling and the negative control (no gyrase) shows only relaxed DNA. If controls are correct, consider the compound's properties:
 - **Solubility:** The compound might be precipitating in the aqueous assay buffer. Try different solvents or include small amounts of detergents.
 - **Potency:** Your compound may simply be a weak inhibitor. Test it at higher concentrations, but be mindful of solvent toxicity to the enzyme.
 - **Mechanism:** Your compound might not be an ATP-competitive inhibitor but a poison that stabilizes the cleavage complex (like fluoroquinolones). This requires a different assay (e.g., cleavage complex detection).

Q2: The IC50 value I get from the SDFQ assay doesn't match my gel-based assay results. Which one should I trust?

- **A:** Minor variations are normal, but significant discrepancies require investigation. The SDFQ assay is generally more quantitative and less prone to subjective interpretation than gel densitometry. Trust the SDFQ result, but check for these issues:
 - **Signal Saturation:** Ensure the fluorescence signal in the SDFQ assay is within the linear range of your plate reader.
 - **Inner Filter Effect:** Highly colored or quenching compounds can interfere with fluorescence measurements. Include relevant controls to account for this.
 - **Enzyme Kinetics:** Differences in incubation time and enzyme concentration between the two assays can affect results. Standardize protocols where possible.

Q3: I am using the FP binding assay, but the signal-to-noise ratio is poor. How can I optimize it?

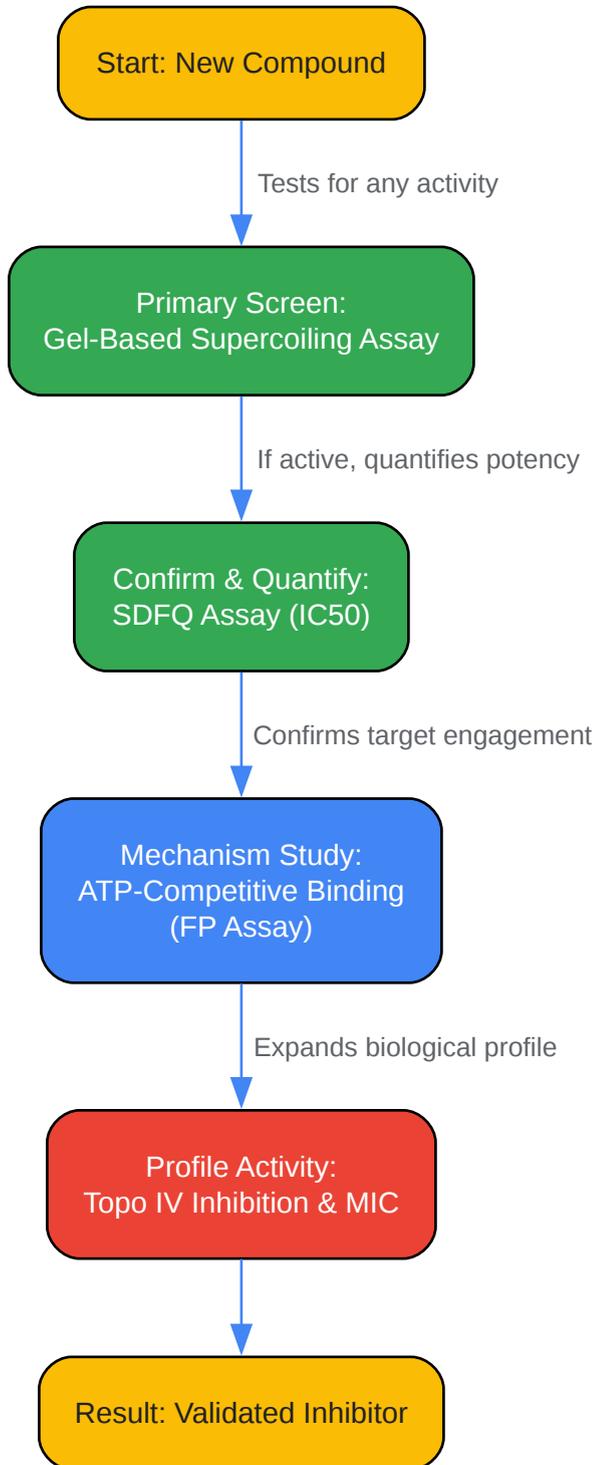
- **A:** A poor S/N ratio often stems from suboptimal probe or protein concentrations [2].

- **Perform a Probe Titration:** Keep the protein concentration constant and titrate the fluorescent probe. Plot mP vs. probe concentration to determine the K_d and the optimal probe concentration for the competition assay (typically near the K_d value).
- **Optimize Protein Concentration:** Use the lowest protein concentration that gives a robust, stable polarization signal. This makes the assay more sensitive to competition and reduces compound consumption.
- **Check Buffer Components:** Some buffer additives (like DTT at high concentrations) can interfere with fluorescence. Use the simplest buffer compatible with protein stability.

Experimental Workflow & Mechanism Visualization

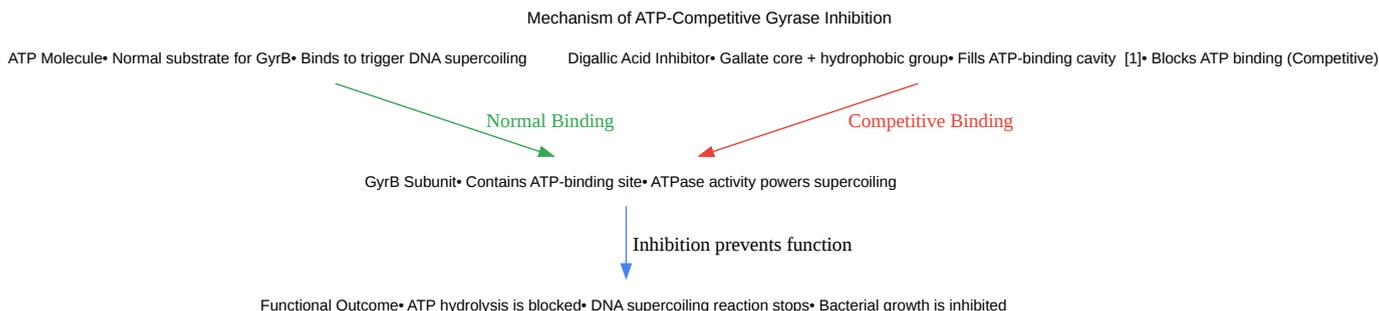
The following diagram illustrates the logical workflow for characterizing a new DNA gyrase inhibitor, from initial screening to mechanistic studies.

DNA Gyrase Inhibitor Characterization Workflow



[Click to download full resolution via product page](#)

This diagram details the molecular mechanism by which **digallic acid** and similar compounds inhibit the DNA gyrase enzyme.



Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Potent inhibition of bacterial DNA gyrase by digallic acid ... [pmc.ncbi.nlm.nih.gov]

2. A High-throughput Fluorescence Polarization Assay for ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [digallic acid gyrase inhibition kinetics]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b526080#digallic-acid-gyrase-inhibition-kinetics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com